23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid typically involves the extraction from natural sources such as Ganoderma lucidum. The extraction process includes:
Drying and Grinding: The fruiting bodies of Ganoderma lucidum are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. advancements in biotechnological methods may lead to more efficient production techniques in the future.
Chemical Reactions Analysis
Types of Reactions
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may exhibit different bioactivities .
Scientific Research Applications
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ganoderic Acid E
- Lucidenic Acid N
- Lucidenic Acid A
Comparison
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid is unique due to its specific structural features and bioactive properties. While similar compounds like Ganoderic Acid E, Lucidenic Acid N, and Lucidenic Acid A also exhibit cytotoxic activities, 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has shown significant cytotoxicity against a broader range of cancer cell lines .
Properties
Molecular Formula |
C30H40O7 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(E,4S,6R)-4-hydroxy-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,28+,29-,30+/m1/s1 |
InChI Key |
PILMPTUAXYPAME-KKYGLDRZSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
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